![molecular formula C15H11ClO3 B14196441 1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one CAS No. 861820-84-0](/img/structure/B14196441.png)
1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one is a compound belonging to the naphthopyran family. Naphthopyrans are known for their unique photochromic properties, which make them valuable in various applications, including photochromic lenses and smart materials
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one typically involves multi-step reactions. One common synthetic route includes the reaction of 9-methoxy-3H-naphtho[2,1-b]pyran-3-one with chloromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to achieve consistent quality and efficiency .
Analyse Des Réactions Chimiques
1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Ring-Opening Reactions: Under specific conditions, the naphthopyran ring can open, leading to the formation of merocyanine dyes.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one involves its ability to undergo photochromic and mechanochemical reactions. Upon exposure to light or mechanical force, the compound undergoes a ring-opening reaction, leading to the formation of intensely colored merocyanine dyes . These dyes can interact with various molecular targets and pathways, making the compound useful in applications requiring color change or stress detection .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one can be compared with other naphthopyran derivatives such as:
2-Chloromethyl-5-OH-4H-pyran-4-one: Known for its antimicrobial and antifungal activities.
4,8-Dihydropyrano[3,2-b]pyrans: These compounds exhibit significant colorability and are used in fluorescence modulation and photochromic dyes.
The uniqueness of this compound lies in its specific photochromic and mechanochemical properties, which make it suitable for a wide range of applications in scientific research and industry .
Propriétés
Numéro CAS |
861820-84-0 |
|---|---|
Formule moléculaire |
C15H11ClO3 |
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
1-(chloromethyl)-9-methoxybenzo[f]chromen-3-one |
InChI |
InChI=1S/C15H11ClO3/c1-18-11-4-2-9-3-5-13-15(12(9)7-11)10(8-16)6-14(17)19-13/h2-7H,8H2,1H3 |
Clé InChI |
ZAGHBDWEJYQFGI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=CC3=C2C(=CC(=O)O3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


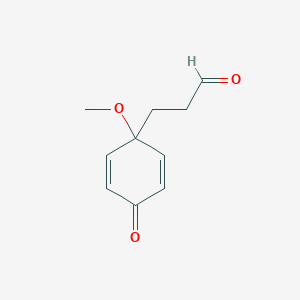
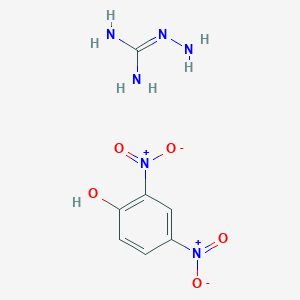
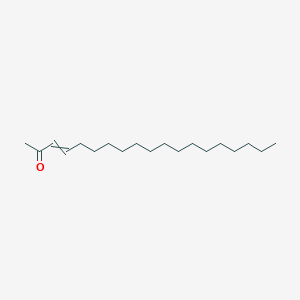
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
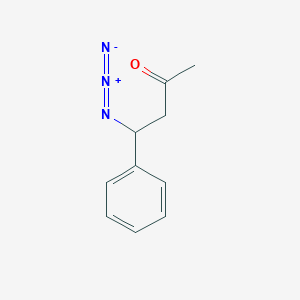
![2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole](/img/structure/B14196407.png)

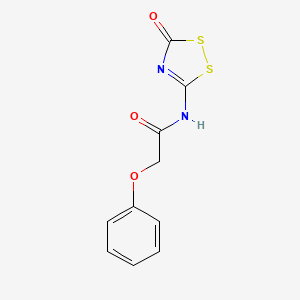
![N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14196426.png)
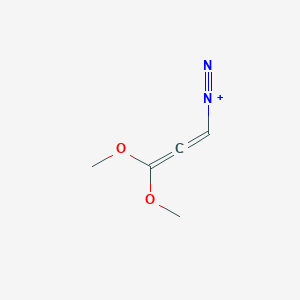
![4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14196443.png)

![Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate](/img/structure/B14196449.png)
![L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14196450.png)
